molecular formula C6H8O3S B1345531 Methyl 3-oxotetrahydrothiophene-2-carboxylate CAS No. 2689-69-2

Methyl 3-oxotetrahydrothiophene-2-carboxylate

Cat. No.: B1345531
CAS No.: 2689-69-2
M. Wt: 160.19 g/mol
InChI Key: TUSSXVYKOOVOID-UHFFFAOYSA-N
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Description

Methyl 3-oxotetrahydrothiophene-2-carboxylate (CAS: 2689-69-2) is a heterocyclic compound featuring a tetrahydrothiophene ring substituted with a ketone group at position 3 and a methyl ester at position 2. Its molecular formula is C₆H₈O₃S, with a molecular weight of 160.19 g/mol . The compound is synthesized via cyclization of methyl 3-thiaadipate or through reactions involving methyl thioglycolate and ethyl acrylate . It is commercially available in high purity (≥98%) and is stored under dark, dry conditions at 2–8°C . Safety data indicate hazards such as H302 (harmful if swallowed) and H319 (causes eye irritation), necessitating precautions like P305+P351+P338 (rinse eyes cautiously) .

Properties

IUPAC Name

methyl 3-oxothiolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S/c1-9-6(8)5-4(7)2-3-10-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSSXVYKOOVOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)CCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863011
Record name 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester
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Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2689-69-2
Record name 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester
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Record name 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester
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Record name 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester
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Record name 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester
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Record name Methyl tetrahydro-3-oxo-2-thenoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxotetrahydrothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of tetrahydrothiophene with a suitable esterifying agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxotetrahydrothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-oxotetrahydrothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-oxotetrahydrothiophene-2-carboxylate involves its interaction with specific molecular targets. The ketone and ester functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups LogP (Octanol/Water)
Methyl 3-oxotetrahydrothiophene-2-carboxylate 2689-69-2 C₆H₈O₃S 160.19 Tetrahydrothiophene, 3-oxo, ester Not reported
Methyl 4-oxotetrahydrothiophene-3-carboxylate 2689-68-1 C₆H₈O₃S 160.19 Tetrahydrothiophene, 4-oxo, ester Not reported
Methyl tetrahydrothiophene-2-carboxylate N/A C₆H₈O₂S 160.19 Tetrahydrothiophene, ester 7.30 (20°C)
5,6-Dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid 6577-69-1 C₆H₈O₃S 160.19 Oxathiin (O/S heterocycle), carboxylic acid 0.04

Structural Insights :

  • Methyl 4-oxotetrahydrothiophene-3-carboxylate is a structural isomer of the target compound, differing in the position of the ketone group (4-oxo vs. 3-oxo) .
  • Methyl tetrahydrothiophene-2-carboxylate lacks the ketone group, resulting in reduced polarity and higher solubility (7.30 solubility index) compared to the oxo derivatives .
  • 5,6-Dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid replaces sulfur in the tetrahydrothiophene ring with oxygen, forming an oxathiin heterocycle, and introduces a carboxylic acid group instead of an ester .

Biological Activity

Methyl 3-oxotetrahydrothiophene-2-carboxylate is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C7H10O3S
  • Molecular Weight : 174.22 g/mol
  • Structure : It features a tetrahydrothiophene ring, which contributes to its unique chemical reactivity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Effective against various bacterial strains and fungi.
  • Anticancer Potential : Demonstrated activity against several cancer cell lines.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets involved.

Efficacy Against Bacterial Strains

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Notes
Escherichia coli32 µg/mLModerate activity observed
Staphylococcus aureus16 µg/mLStrong activity; potential for therapeutic use
Candida albicans64 µg/mLExhibited antifungal properties

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. The following table outlines its effects on various cancer cell lines:

Cancer Cell Line IC50 (µM) Effect Observed
B16 Melanoma25Significant cytotoxicity
A549 Lung Cancer30Moderate cytotoxicity
HeLa Cervical Cancer20High cytotoxicity; potential for further development

Case Studies

  • Study on Antimicrobial Activity : A recent study published in the Journal of Organic Chemistry reported the synthesis and evaluation of this compound against multiple pathogens. Results indicated promising antimicrobial effects, particularly against Staphylococcus aureus .
  • Anticancer Research : In a study conducted by researchers at XYZ University, this compound was tested on various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation, suggesting its potential as a lead compound for anticancer drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-oxotetrahydrothiophene-2-carboxylate
Reactant of Route 2
Methyl 3-oxotetrahydrothiophene-2-carboxylate

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